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Compound of Interest

Compound Name: Octylboronic acid

Cat. No.: B1336039 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for octylboronic acid. It is intended for

researchers, scientists, and professionals in drug development who utilize boronic acids in their

work. This document details predicted and representative spectroscopic data, outlines

experimental protocols for data acquisition, and includes visualizations to clarify analytical

workflows.

Spectroscopic Data of Octylboronic Acid
The following sections present the spectroscopic data for octylboronic acid. It is important to

note that experimentally obtained spectra for this specific compound are not widely available in

the public domain. Therefore, the NMR data is predicted based on established principles of

spectroscopy, and the IR and MS data are representative of the compound's constituent

functional groups.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra for boronic acids can be challenging due to the

propensity of these molecules to form cyclic anhydride trimers, known as boroxines, through

dehydration. This equilibrium between the monomeric acid and the trimeric boroxine can lead

to broadened signals. To obtain a clean spectrum of the monomer, it is often advisable to use a

solvent such as methanol-d4, which can break up the boroxine structure.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.5 - 4.5 br s 2H B(OH)₂

~1.40 m 2H -CH₂-CH₂-B(OH)₂

~1.28 m 10H -(CH₂)₅-CH₃

~0.88 t 3H -CH₃

~0.75 t 2H -CH₂-B(OH)₂

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~31.9 -CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-B(OH)₂

~31.5 -CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-B(OH)₂

~29.2 -CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-B(OH)₂

~29.1 -CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-B(OH)₂

~24.5 -CH₂-CH₂-B(OH)₂

~22.6 -CH₂-CH₃

~14.1 -CH₃

Not observed C-B(OH)₂

Note: The carbon atom directly attached to the boron (C-B) is often not observed or appears as

a very broad, low-intensity signal in ¹³C NMR spectra due to quadrupolar relaxation of the

boron nucleus.

1.2. Infrared (IR) Spectroscopy

The IR spectrum of octylboronic acid is characterized by the vibrational frequencies of its

functional groups.
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Representative FT-IR Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment

~3600 - 3200 Strong, Broad O-H stretch (from B(OH)₂)

~2955, ~2920, ~2850 Strong
C-H stretch (asymmetric and

symmetric from alkyl chain)

~1465 Medium C-H bend (scissoring)

~1375 Medium C-H bend (methyl rock)

~1350 Strong B-O stretch

~720 Weak C-H rock (long chain)

1.3. Mass Spectrometry (MS)

The mass spectrometric analysis of boronic acids can be complex due to in-source reactions,

particularly dehydration to form the boroxine. Electrospray ionization (ESI) is a suitable soft

ionization technique.

Representative Mass Spectrometry Data (ESI-MS)

m/z Ion Notes

159.15 [M+H]⁺
Molecular ion (positive ion

mode)

157.14 [M-H]⁻
Molecular ion (negative ion

mode)

141.14 [M+H-H₂O]⁺ Loss of one water molecule

123.13 [M+H-2H₂O]⁺ Loss of two water molecules

Note: The molecular weight of octylboronic acid (C₈H₁₉BO₂) is approximately 158.05 g/mol .

The observed m/z values will depend on the ionization mode and may include adducts with

solvents or salts.
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Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound such as octylboronic acid.

2.1. NMR Spectroscopy Protocol

Sample Preparation:

Weigh approximately 5-10 mg of octylboronic acid into a clean, dry vial.

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).

To minimize boroxine formation, Methanol-d₄ is recommended.

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a

clean 5 mm NMR tube to remove any particulate matter.

¹H NMR Data Acquisition:

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Data Acquisition:

Spectrometer: A 100 MHz (or higher) NMR spectrometer.

Pulse Program: Standard proton-decoupled pulse sequence.

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

2.2. ATR-IR Spectroscopy Protocol

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft

cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry

completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid octylboronic acid onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Scan Range: 4000-400 cm⁻¹.

Number of Scans: 16-32 scans.

Resolution: 4 cm⁻¹.

2.3. Mass Spectrometry Protocol (ESI-MS)

Sample Preparation:

Prepare a stock solution of octylboronic acid in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.
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Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase

solvent. To aid ionization, a small amount of formic acid (for positive ion mode) or

ammonium hydroxide (for negative ion mode) can be added.

Data Acquisition:

Mass Spectrometer: An Electrospray Ionization Mass Spectrometer (ESI-MS), often

coupled with a liquid chromatography system (LC-MS).

Ionization Mode: Positive or negative ion mode.

Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

Mass Range: m/z 50-500.

Capillary Voltage: Typically 3-4 kV.

Source Temperature: 100-150 °C.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like octylboronic acid.
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Spectroscopic Analysis Workflow for Octylboronic Acid.
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[https://www.benchchem.com/product/b1336039#spectroscopic-data-nmr-ir-ms-of-
octylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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